(4-Ethoxyphenyl)(piperidin-1-yl)methanethione

Description

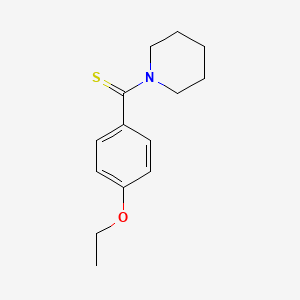

(4-Ethoxyphenyl)(piperidin-1-yl)methanethione is a thiourea derivative characterized by a central methanethione (C=S) group bridging a 4-ethoxyphenyl aromatic ring and a piperidine moiety.

Properties

IUPAC Name |

(4-ethoxyphenyl)-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-2-16-13-8-6-12(7-9-13)14(17)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWVVUISVHOGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=S)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262859 | |

| Record name | (4-Ethoxyphenyl)-1-piperidinylmethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404377-56-6 | |

| Record name | (4-Ethoxyphenyl)-1-piperidinylmethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404377-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)-1-piperidinylmethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 4-ethoxybenzaldehyde with piperidine and carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, to facilitate the formation of the methanethione group.

Step 1: 4-Ethoxybenzaldehyde is reacted with piperidine in the presence of carbon disulfide.

Step 2: The reaction mixture is heated under reflux with potassium carbonate as a base.

Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methanethiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Ethoxyphenyl)(piperidin-1-yl)methanethione has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of new materials, such as polymers and coatings.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methanethione group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- (2-Hydroxyphenyl)(piperidin-1-yl)methanethione (): The hydroxyl group (-OH) introduces hydrogen-bonding capacity, which may affect solubility and reactivity. This compound was synthesized via microwave irradiation (100°C, 2 h) with sulfur, piperidine, and 2-hydroxybenzaldehyde, yielding a solid purified with methanol .

- (4-Nitrophenyl)(piperidin-1-yl)methanethione (): The nitro group (-NO₂) is strongly electron-withdrawing, likely reducing electron density on the aryl ring and altering reactivity. Its triazole derivative (Compound 11e) exhibits a melting point of 164–165°C and distinct IR peaks at 1598 cm⁻¹ (C=S stretch) and 3345 cm⁻¹ (N-H) .

Heteroaromatic and Ferrocenyl Derivatives

- This compound (Mol. Weight 305.82) has a chlorine substituent, which may improve lipophilicity and bioactivity .

- Ferrocenyl(piperidin-1-yl)methanethione ():

The ferrocene moiety provides redox activity and steric bulk. Synthesized in 88% yield via Cp*Co(III)/MPAA catalysis, it exhibits a red solid form and distinct NMR shifts (δ 4.63 ppm for ferrocenyl protons) .

Piperidine vs. Piperazine and Other Heterocycles

- The ethyl group on piperazine may enhance lipophilicity .

- Di(piperidin-1-yl)methanethione ():

This symmetric compound (CAS 1013-92-9) lacks an aryl group, resulting in lower molecular weight (212.36 g/mol) and simpler NMR spectra. It is used industrially and has a purity of 97% in commercial sources .

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.